

Spectroscopic Profile of 4-Fluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorophenylacetic acid

Cat. No.: B049661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Fluorophenylacetic acid**, a key intermediate in the synthesis of various pharmaceuticals, including fluorinated anesthetics. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **4-Fluorophenylacetic acid**.

^1H NMR Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.0 (variable)	Singlet	1H	-COOH
7.23	Multiplet	2H	Ar-H (ortho to CH ₂ COOH)
7.01	Multiplet	2H	Ar-H (ortho to F)
3.61	Singlet	2H	-CH ₂ -

Table 1: ¹H NMR data for **4-Fluorophenylacetic acid**.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
178.0	-COOH
162.0 (d, J = 245 Hz)	C-F
131.0 (d, J = 3 Hz)	C-CH ₂ COOH
130.5 (d, J = 8 Hz)	Ar-CH (ortho to CH ₂ COOH)
115.5 (d, J = 21 Hz)	Ar-CH (ortho to F)
40.0	-CH ₂ -

Table 2: ¹³C NMR data for **4-Fluorophenylacetic acid**.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of **4-Fluorophenylacetic acid** is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. For ^1H NMR, a standard single-pulse experiment is used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width to encompass all signals, and a relaxation delay to ensure quantitative measurements if desired.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
3300-2500	Strong, Broad	O-H stretch	Carboxylic Acid
1705	Strong	C=O stretch	Carboxylic Acid
1600, 1510, 1420	Medium	C=C stretch	Aromatic Ring
1220	Strong	C-O stretch	Carboxylic Acid
1160	Strong	C-F stretch	Aryl Fluoride
930	Medium, Broad	O-H bend	Carboxylic Acid

Table 3: FT-IR data for **4-Fluorophenylacetic acid**.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a solid sample like **4-Fluorophenylacetic acid**, the KBr pellet method is commonly used. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Proposed Fragment
154	40	$[\text{M}]^+$ (Molecular Ion)
109	100	$[\text{M} - \text{COOH}]^+$
83	20	$[\text{C}_6\text{H}_4\text{F}]^+$

Table 4: Mass spectrometry data for **4-Fluorophenylacetic acid**.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively volatile compound like **4-Fluorophenylacetic acid**, GC-MS with electron ionization (EI) is a common method. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Primary fragmentation pathways of **4-Fluorophenylacetic acid** in EI-MS.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluorophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049661#spectroscopic-data-of-4-fluorophenylacetic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com